Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Researchers have developed novel methods for synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, Ghaedi et al. (2015) demonstrated a facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding N-fused heterocycle products in good to excellent yields. This process highlights the compound's utility in preparing new heterocyclic frameworks, which are commonly found in bioactive molecules (Ghaedi et al., 2015).
Anticancer Activity
In the realm of medicinal chemistry, Liu et al. (2019) designed and synthesized a new heterocyclic compound using 4-(methylamino)-3-nitrobenzoic acid as a starting material, which was evaluated for its in vitro anti-cancer activity against human gastric cancer cell lines. The compound showed promising results, indicating its potential as a lead structure in the development of new anticancer agents (Liu et al., 2019).
Synthetic Methodologies
The compound has also been used in the synthesis of various heterocyclic structures. For example, Ju (2014) described an expedient route for synthesizing pyrazole derivatives, important intermediates for the synthesis of pesticides like chlorantraniliprole. This work underscores the compound's role in the synthesis of agriculturally significant chemicals (Ju, 2014).
Catalysis and Organic Reactions
Furthermore, Zhu et al. (2003) investigated the compound's utility in catalyzed annulation reactions, demonstrating its role in the synthesis of highly functionalized tetrahydropyridines. Such reactions are pivotal in constructing complex organic molecules, showcasing the compound's versatility in organic synthesis (Zhu et al., 2003).
Properties
IUPAC Name |
ethyl 1-[2-(methylamino)pyridin-4-yl]pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-12(17)9-7-15-16(8-9)10-4-5-14-11(6-10)13-2/h4-8H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHRZXKSBWAWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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